3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride
Description
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is an acyl chloride derivative characterized by a benzoyl core substituted with ethoxy and 3-methylbenzyloxy groups at the 3- and 4-positions, respectively. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the benzoyl moiety into target molecules, particularly in pharmaceuticals and specialty chemicals. Its structure confers distinct reactivity due to the electron-donating ethoxy and sterically bulky 3-methylbenzyloxy groups, which influence its acylation efficiency and selectivity .
Properties
IUPAC Name |
3-ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-16-10-14(17(18)19)7-8-15(16)21-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCXJRBYRXBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217738 | |
| Record name | 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160251-19-3 | |
| Record name | 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160251-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Hydrolysis: This reaction is often carried out in the presence of water or aqueous base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: The primary product is 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid.
Scientific Research Applications
Proteomics
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is widely used as a reagent for labeling and modifying proteins. The compound's reactive benzoyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, facilitating studies on protein interactions and functions. This application is crucial in understanding cellular mechanisms and developing therapeutic strategies.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives that can be utilized in various chemical processes. For example, it can react with amines to form amides or with alcohols to produce esters.
Pharmaceuticals
Due to its reactive nature, this compound has potential applications in drug development. The compound can be employed to synthesize novel pharmaceutical agents by modifying its structure to enhance biological activity or reduce toxicity.
Material Science
In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its functional groups allow for the creation of materials with specific properties, such as improved durability or chemical resistance.
Case Study 1: Proteomic Labeling
A study demonstrated the use of this compound for protein labeling in mass spectrometry applications. The compound effectively modified target proteins, allowing for enhanced detection and quantification in complex biological samples.
Case Study 2: Synthesis of Drug Intermediates
Research highlighted its role in synthesizing intermediates for chiral drugs. The compound's reactivity was exploited to create derivatives that showed promising pharmacological profiles, demonstrating its potential in pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related benzoyl chloride derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues
a. 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride
- Structural Difference : The methyl group on the benzyl substituent is at the 2-position instead of the 3-position.
- Impact : The ortho-methyl group introduces steric hindrance, reducing reactivity in nucleophilic acyl substitution compared to the para-methyl isomer. This positional isomerism may also affect solubility and crystallinity .
b. 3-Methoxy-4-(3-methylbutoxy)benzoyl Chloride
- Structural Difference : The ethoxy group is replaced by methoxy, and the 3-methylbenzyloxy group is substituted with a 3-methylbutoxy chain.
- Impact : The shorter methoxy group increases electron density on the aromatic ring, enhancing electrophilicity. The longer 3-methylbutoxy chain reduces steric accessibility, slowing reaction kinetics in acylation .
c. 3-Ethoxy-4-([3-(trifluoromethyl)benzyl]oxy)benzoyl Chloride
- Structural Difference : The 3-methylbenzyloxy group is replaced with a 3-(trifluoromethyl)benzyloxy substituent.
- Impact : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines). However, increased hydrophobicity may complicate purification .
Functional Analogues
a. 4-Nitrobenzoyl Chloride
- Key Difference : A nitro group replaces the ethoxy and 3-methylbenzyloxy substituents.
- Impact: The nitro group strongly withdraws electrons, making the carbonyl carbon more electrophilic.
b. 4-Methoxybenzoyl Chloride
- Key Difference : Only a single methoxy group is present at the 4-position.
- Impact : The methoxy group provides moderate electron donation, balancing reactivity and stability. It is widely used in peptide synthesis but lacks the steric bulk of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride, leading to broader substrate compatibility .
Comparative Data Table
| Compound | Substituents | Reactivity (vs. Amines) | Thermal Stability | Key Applications |
|---|---|---|---|---|
| This compound | 3-Ethoxy, 4-(3-methylbenzyloxy) | Moderate | High | Specialty drug intermediates |
| 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 3-Methoxy, 4-(3-methylbutoxy) | Low | Moderate | Polymer modifiers |
| 4-Nitrobenzoyl chloride | 4-Nitro | High | Low | Explosives, dyes |
| 4-Methoxybenzoyl chloride | 4-Methoxy | Moderate-High | High | Peptide synthesis |
Research Findings
- Reactivity in Acylation : this compound exhibits slower reaction rates with bulky amines (e.g., tert-butylamine) compared to 4-methoxybenzoyl chloride due to steric hindrance from the 3-methylbenzyloxy group. However, it shows higher selectivity in reactions with secondary amines .
- Thermal Stability : The compound’s stability at elevated temperatures (up to 140°C) makes it suitable for high-temperature syntheses, unlike nitro-substituted analogues, which degrade under similar conditions .
Biological Activity
3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H17ClO3
- Molecular Weight : 304.77 g/mol
- Structure : The compound features an ethoxy group, a benzoyl moiety, and a methylbenzyl ether, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through:
- Binding to Active Sites : This can lead to inhibition or activation of enzymatic functions.
- Allosteric Modulation : Altering the conformation of target proteins, thereby influencing their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applicability in treating infections caused by resistant bacterial strains .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Compounds | S. aureus | TBD |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Selectivity : Preliminary data suggest selective cytotoxicity towards specific T-lymphoblastic cell lines, with minimal effects on non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Case Studies
- Antibacterial Evaluation : A study investigated the antibacterial properties of benzoyl derivatives against E. coli and found that modifications in the benzoyl structure significantly enhanced antimicrobial efficacy. The study highlighted the importance of structural features in determining biological activity .
- Cytotoxicity Assessment : Another research focused on synthesizing derivatives of benzoyl compounds and testing their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to enhanced selectivity and potency against targeted cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride in laboratory settings?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the benzoic acid precursor : Introduce ethoxy and 3-methylbenzyloxy substituents via nucleophilic aromatic substitution or coupling reactions.
Conversion to the acid chloride : React the benzoic acid derivative with chlorinating agents such as oxalyl chloride (2 equiv.) in dichloromethane (DCM) under inert atmosphere, catalyzed by a drop of DMF. Stir for 90 minutes at room temperature, followed by solvent removal in vacuo .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons in the range δ 6.5–8.0 ppm (split patterns depend on substitution). Ethoxy (–OCH₂CH₃) protons appear as a quartet (~δ 1.4 ppm for CH₃) and triplet (~δ 4.0 ppm for CH₂). The 3-methylbenzyl group shows a singlet for the methyl group (δ ~2.3 ppm) and benzylic CH₂ (δ ~5.1 ppm) .
- ¹³C NMR : Carbonyl (C=O) resonance at δ ~165–170 ppm; ether oxygen-bearing carbons at δ ~60–75 ppm .
- Mass Spectrometry :
Q. What safety precautions are critical when handling this compound, given structural analogs' toxicological profiles?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Toxicological Risks :
- Acute Hazards : Corrosive to skin/eyes; lachrymator (tear-inducing). Flush exposed areas with water for ≥15 minutes .
- Carcinogenicity : While benzoyl chloride itself has limited evidence of carcinogenicity in animals (IARC Group 2A), structural analogs like benzotrichloride show stronger carcinogenic potential. Conduct risk assessments under institutional biosafety protocols .
Advanced Research Questions
Q. How can researchers optimize benzoyl chloride derivatization strategies for sensitive detection of this compound in complex biological matrices using LC-MS/MS?
Methodological Answer:
- Derivatization Protocol :
- LC-MS/MS Parameters :
Q. What experimental approaches resolve contradictions in carcinogenicity assessments for benzoyl chloride derivatives like this compound?
Methodological Answer:
- In Vivo vs. In Vitro Studies :
- Rodent Models : Conduct 18–24 month bioassays via dermal application or inhalation to assess tumorigenicity (e.g., skin/lung tumors). Use doses mimicking occupational exposure levels .
- Genotoxicity Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to evaluate mutagenicity. Benzoyl chloride derivatives may show negative Ames results but positive clastogenic effects .
- Mechanistic Studies : Use metabolomics to identify reactive intermediates (e.g., acyl radicals) that bind DNA/proteins, as seen in benzotrichloride .
Q. What mechanistic insights guide the prediction of regioselectivity in nucleophilic substitution reactions involving poly-substituted benzoyl chlorides?
Methodological Answer:
- Electronic and Steric Factors :
- Electron-Withdrawing Groups (EWGs) : The 3-ethoxy and 4-(3-methylbenzyl)oxy substituents activate the carbonyl carbon toward nucleophilic attack.
- Steric Hindrance : The bulky 3-methylbenzyl group may direct nucleophiles (e.g., amines, thiocyanate) to the less hindered para position relative to the ethoxy group .
- Case Study : In reactions with piperazine, 4-methoxybenzoyl chloride favors substitution at the carbonyl carbon, while nitro-substituted analogs show competing ring nitration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
